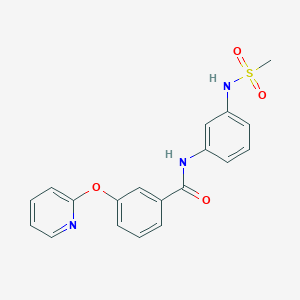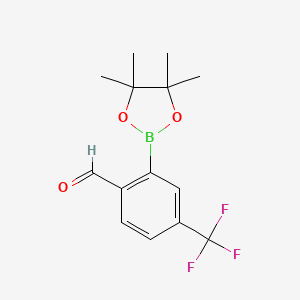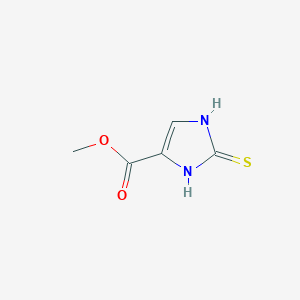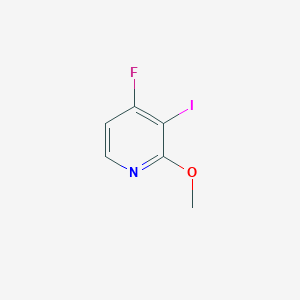![molecular formula C11H8F6O B2877779 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 660820-79-1](/img/structure/B2877779.png)
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol, commonly known as BTCP, is a cyclopropane derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
作用機序
The mechanism of action of BTCP is not well understood. However, studies have shown that BTCP can interact with various biological targets such as enzymes and receptors. This interaction can result in the modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects:
BTCP has been shown to exhibit various biochemical and physiological effects. Studies have shown that BTCP can modulate the activity of various enzymes and receptors, which can result in the modulation of various physiological processes such as inflammation, apoptosis, and cell proliferation. Additionally, BTCP has been shown to exhibit antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
BTCP has several advantages and limitations for lab experiments. One of the advantages of BTCP is its unique chemical properties, which make it an ideal ligand for the synthesis of metal complexes. Additionally, BTCP has been shown to exhibit various biochemical and physiological effects, which make it an ideal compound for studying various biological processes. However, one of the limitations of BTCP is its complex synthesis process, which can make it difficult to obtain large quantities of pure BTCP.
将来の方向性
There are several potential future directions for research on BTCP. One potential direction is the synthesis of novel metal complexes using BTCP as a ligand. These metal complexes could exhibit unique properties and have potential applications in catalysis, materials science, and drug discovery. Another potential direction is the study of the mechanism of action of BTCP. Understanding the mechanism of action of BTCP could provide insights into its potential applications in various biological processes. Additionally, further studies could be conducted to investigate the potential therapeutic applications of BTCP in various diseases such as cancer and inflammation.
Conclusion:
In conclusion, BTCP is a cyclopropane derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. The synthesis of BTCP is a complex process, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research. Further studies are needed to fully understand the potential applications of BTCP in various biological processes and diseases.
合成法
The synthesis of BTCP is a complex process that involves several steps. One of the most commonly used methods for synthesizing BTCP is the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with cyclopropane-1,1-dimethanol in the presence of a base. This reaction results in the formation of BTCP, which can be further purified through various techniques such as recrystallization and column chromatography.
科学的研究の応用
BTCP has been extensively studied for its potential applications in scientific research. One of the most significant applications of BTCP is its use as a ligand for the synthesis of metal complexes. These metal complexes have been shown to exhibit unique properties and have potential applications in catalysis, materials science, and drug discovery.
特性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O/c12-10(13,14)7-3-6(9(18)1-2-9)4-8(5-7)11(15,16)17/h3-5,18H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHDNTGJXXHAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one](/img/structure/B2877698.png)
![[3-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2877699.png)
![ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate](/img/structure/B2877700.png)

![N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877704.png)

![ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate](/img/structure/B2877707.png)

![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2877711.png)


![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B2877717.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2877718.png)